1-methylquinoline-2(1H)-thione
Overview
Description
1-Methylquinoline-2(1H)-thione is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline ring system with a thione group at the second position and a methyl group at the first position
Mechanism of Action
Target of Action
1-Methylquinoline-2(1H)-thione belongs to the quinoline family, a group of compounds known for their diverse biological activities . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . The unusual properties of these compounds, such as the addition of nucleophiles at position 4, tendency to cine substitution and cycloaddition reactions, were explained by the spatial interaction between the N1 -CH3 and 8-NO2 groups which leads to a strong distortion of the pyridone fragment of the molecule .
Biochemical Pathways
Quinoline derivatives are known to have broad-spectrum bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities.
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which include 1-Methylquinoline-2(1H)-thione, have a broad spectrum of biological activities .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are not yet fully known.
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylquinoline-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 1-methylquinoline-2(1H)-one with phosphorus pentasulfide (P2S5) under reflux conditions. This reaction typically proceeds in an inert solvent such as toluene or xylene, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Varied substituted quinoline derivatives.
Scientific Research Applications
1-Methylquinoline-2(1H)-thione has found applications in several scientific research areas:
Comparison with Similar Compounds
1-Methylquinoline-2(1H)-one: Similar structure but with an oxygen atom instead of a sulfur atom at the second position.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the fourth position and a quinolone ring system.
Uniqueness: 1-Methylquinoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The thione group enhances its ability to participate in nucleophilic substitution reactions and contributes to its potential as a therapeutic agent .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in the scientific community.
Properties
IUPAC Name |
1-methylquinoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBGUUOYSTUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902634 | |
Record name | NoName_3173 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4800-27-5 | |
Record name | 1-METHYL-2(1H)-QUINOLINETHIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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